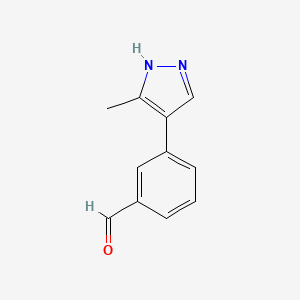

3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde |

InChI |

InChI=1S/C11H10N2O/c1-8-11(6-12-13-8)10-4-2-3-9(5-10)7-14/h2-7H,1H3,(H,12,13) |

InChI Key |

BSRXSIQQXQHCHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1)C2=CC=CC(=C2)C=O |

Origin of Product |

United States |

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, would provide unambiguous assignment of all atoms in 3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde.

¹H NMR Spectral Analysis and Proton Assignment

Detailed experimental ¹H NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J), for this compound are not available in the reviewed literature. A standard analysis would be expected to show distinct signals corresponding to the aldehyde proton, the protons of the benzaldehyde (B42025) ring, the pyrazole (B372694) ring proton, the pyrazole N-H proton, and the methyl group protons. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectral Analysis and Carbon Assignment

Specific experimental ¹³C NMR spectral data for this compound could not be located. A typical ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the aldehyde carbonyl carbon, the aromatic carbons of the benzene (B151609) ring, the carbons of the pyrazole ring, and the methyl group carbon.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for assigning proton and carbon signals and confirming the connectivity of a molecule, no specific studies applying these techniques to this compound were found. Such analyses would be critical for definitively linking proton and carbon signals and confirming the substitution pattern of the pyrazole and benzaldehyde rings.

Dynamic NMR Studies (if applicable for tautomerism/conformation)

Unsubstituted 1H-pyrazoles can undergo annular tautomerism, a process where the proton on the nitrogen atom migrates between the two nitrogen atoms of the ring. rsc.orgresearchgate.netnih.govnih.gov This dynamic process can often be studied using variable-temperature NMR. rsc.org However, no specific dynamic NMR studies concerning the tautomerism or conformational dynamics of this compound have been reported in the available literature. Such a study would clarify whether the compound exists as a single stable tautomer or as a mixture in equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

No experimental IR spectrum for this compound was found in the literature search. A standard spectrum would be expected to show characteristic absorption bands for the aldehyde C=O stretch, the N-H stretch of the pyrazole ring, C-H stretches for the aromatic and methyl groups, and C=C and C=N stretching vibrations from the aromatic and heterocyclic rings.

Characteristic Vibrational Modes of Pyrazole Ring

The pyrazole ring has a set of characteristic vibrational modes. These typically include N-H stretching, C=N stretching, C=C stretching, and various ring deformation and C-H bending vibrations. Without an experimental spectrum for this compound, the specific frequencies for these modes cannot be reported.

Aldehyde Carbonyl Group Vibrations

The infrared (IR) spectrum of this compound is characterized by the distinct vibrational modes of its functional groups. The aldehyde group, in particular, presents highly characteristic absorption bands. The carbonyl (C=O) stretching vibration is one of the most prominent features in the IR spectrum. For aromatic aldehydes, where the carbonyl group is conjugated with the benzene ring, this stretching vibration typically appears in the range of 1710-1685 cm⁻¹. This represents a shift to a lower wavenumber compared to saturated aldehydes (which absorb around 1740-1720 cm⁻¹) due to the resonance effect, which slightly weakens the C=O double bond.

In addition to the strong C=O stretching band, the aldehyde C-H bond exhibits one or two characteristic stretching vibrations that appear in the region of 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹. The presence of a band around 2750 cm⁻¹ is particularly diagnostic for an aldehyde, as it helps distinguish it from a ketone. For benzaldehyde and its derivatives, a strong C=O stretching peak is typically observed around 1700 cm⁻¹. researchgate.net

Table 1: Typical Infrared Absorption Frequencies for Aldehyde Group

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Carbonyl Stretch (Conjugated) | C=O | 1710 - 1685 |

Vibrational Analysis and Assignment

A complete vibrational analysis of this compound involves assigning the observed spectral bands to specific molecular vibrations. Beyond the aldehyde group, key vibrations arise from the pyrazole and benzene rings.

The pyrazole ring itself has characteristic vibrational modes. C=N stretching vibrations within the pyrazole ring are typically observed in the region of 1570-1615 cm⁻¹. mdpi.com The C=C stretching vibrations of the pyrazole and benzene rings are expected in the 1620-1430 cm⁻¹ range. researchgate.net Furthermore, pyrazole ring deformation modes can be found at lower frequencies, for instance, around 634 cm⁻¹.

The benzene ring contributes vibrations such as C-H stretching above 3000 cm⁻¹, C=C in-plane stretching between 1600-1450 cm⁻¹, and C-H out-of-plane bending bands in the 900-675 cm⁻¹ region, the positions of which are indicative of the substitution pattern. Theoretical calculations, often employing Density Functional Theory (DFT), are commonly used alongside experimental data to provide a more complete and accurate assignment of the vibrational modes for complex heterocyclic molecules. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound.

Molecular Ion Detection and Fragmentation Patterns

The molecular formula for this compound is C₁₀H₁₀N₂O, corresponding to a molecular weight of approximately 174.20 g/mol . evitachem.com In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 174. In softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 175. For instance, a related, more complex pyrazole carbaldehyde, 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, shows a prominent [M+H]⁺ peak (reported as M⁺+1) in its mass spectrum. nih.gov

The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for aromatic aldehydes often involve the loss of the formyl radical (•CHO, 29 mass units) or a hydrogen atom (•H, 1 mass unit) from the aldehyde group, leading to prominent peaks at [M-29]⁺ and [M-1]⁺, respectively. The [M-1]⁺ ion, an acylium ion, is often a very stable and abundant peak in the spectrum of aromatic aldehydes. Further fragmentation would involve the breakdown of the pyrazole and benzene ring systems.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the unambiguous determination of its elemental formula. For this compound, HRMS would be used to confirm the elemental composition of C₁₀H₁₀N₂O.

By measuring the exact mass of the molecular ion (e.g., the [M+H]⁺ ion) to several decimal places, it is possible to distinguish it from other ions that might have the same nominal mass but a different elemental formula. For example, the calculated exact mass for the protonated molecule [C₁₀H₁₁N₂O]⁺ is 175.0871. An experimental HRMS measurement yielding a value very close to this would serve as definitive confirmation of the compound's chemical formula. This technique is standard practice in the characterization of novel heterocyclic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.

Electronic Transitions and Chromophoric Behavior

The structure of this compound contains multiple chromophores—parts of the molecule that absorb light in the UV-visible region. wikipedia.org These include the pyrazole ring, the benzene ring, and the carbonyl group. The conjugation between the pyrazole ring, the benzene ring, and the aldehyde group creates an extended π-electron system.

This extended conjugation results in electronic transitions at longer wavelengths (lower energy) than those of the individual, unconjugated chromophores. The expected transitions are primarily π → π* and n → π* transitions. wikipedia.orglibretexts.org

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions. For benzene, these transitions occur around 180, 200, and 255 nm. wikipedia.org In the target molecule, the extended conjugation is expected to shift these absorptions to longer wavelengths (a bathochromic or red shift).

n → π transitions:* This lower-intensity transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital. The carbonyl group's n → π* transition is a characteristic feature for aldehydes and ketones.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |

An in-depth analysis of the crystallographic data for the chemical compound “this compound” cannot be provided at this time. A thorough search of available scientific literature and crystallographic databases did not yield specific X-ray crystallography, solid-state structural analysis, or Hirshfeld surface analysis data for this particular molecule.

The structural characterization of a compound, including its crystal system, space group, molecular conformation, and intermolecular interactions, is determined experimentally through techniques such as single-crystal X-ray diffraction. Without published results from such studies on "this compound," any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy.

Researchers in the field of crystallography and materials science are continually characterizing new compounds. It is possible that the solid-state structure of "this compound" will be determined and published in the future. Once such data becomes available, a detailed article adhering to the requested outline can be generated.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For organic compounds like pyrazole (B372694) derivatives, DFT methods, particularly using hybrid functionals like B3LYP, have been shown to provide a reliable balance between computational cost and accuracy for predicting molecular structures, electronic properties, and vibrational spectra. derpharmachemica.comnih.govkfupm.edu.sa

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde, this involves predicting bond lengths, bond angles, and dihedral (torsion) angles.

Studies on related pyrazole-4-carbaldehyde derivatives provide a template for the expected structural parameters. For instance, X-ray crystallography and DFT calculations on compounds such as 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde and 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde reveal key structural features. kfupm.edu.sanih.gov The core pyrazole ring is expected to be nearly planar. A significant structural parameter is the dihedral angle between the plane of the pyrazole ring and the plane of the benzaldehyde (B42025) ring. This angle is influenced by steric hindrance between the rings and the electronic effects of the substituents. In 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the pyrazole and an attached phenyl ring is reported to be 22.68 (8)°. nih.gov For the subject molecule, a similar twist is anticipated, governed by the interaction between the hydrogen atom on C5 of the benzaldehyde ring and the atoms of the pyrazole ring.

Table 1: Predicted Structural Parameters for Pyrazole-Carbaldehyde Derivatives from Computational Studies Note: This table is illustrative, based on data from structurally similar compounds, as direct data for this compound is not available.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) | Typical Dihedral Angle (°) |

|---|---|---|---|

| Pyrazole C=N | 1.30 - 1.35 | - | - |

| Pyrazole N-N | 1.35 - 1.40 | - | - |

| C(pyrazole)-C(phenyl) | 1.45 - 1.50 | - | - |

| C=O (aldehyde) | 1.20 - 1.23 | - | - |

| C-C-N (ring junction) | - | 120 - 125 | - |

| Pyrazole Ring-Phenyl Ring | - | - | 20 - 55 |

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. irjweb.comaimspress.com A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. aimspress.com

For compounds containing conjugated π-systems, such as this compound, the HOMO is typically distributed across the electron-rich pyrazole and phenyl rings, while the LUMO is often localized on the electron-withdrawing benzaldehyde group and the π-system. DFT calculations on analogous pyrazolemethoxy benzaldehyde and other derivatives show that such charge transfer interactions within the molecule are possible upon excitation. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations on Related Heterocyclic Aldehydes Note: Values are illustrative and depend on the specific molecule and computational level.

| Molecule Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrazole Derivative | -6.1 to -6.5 | -1.8 to -2.2 | 3.9 to 4.5 |

| Substituted Benzaldehyde | -6.3 to -6.8 | -2.0 to -2.5 | 3.8 to 4.4 |

The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution on the molecular surface. It helps to identify regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. researchgate.net For this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the electronegative oxygen atom of the aldehyde group and the nitrogen atoms of the pyrazole ring, indicating these as likely sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic N-H proton of the pyrazole ring.

Theoretical vibrational frequency calculations are performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, allowing for a more accurate comparison with experimental spectra. derpharmachemica.com

This analysis allows for the assignment of specific spectral bands to the vibrations of particular functional groups. For this compound, key vibrational modes would include:

N-H stretch of the pyrazole ring (typically ~3100-3300 cm⁻¹)

Aromatic C-H stretches of the benzaldehyde ring (~3000-3100 cm⁻¹)

C=O stretch of the aldehyde group (a strong band, ~1680-1710 cm⁻¹)

C=N and C=C stretches of the pyrazole and phenyl rings (~1400-1600 cm⁻¹)

Ring deformation modes for both heterocyclic and aromatic rings.

Studies on similar molecules like (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole have demonstrated excellent agreement between DFT-calculated vibrational frequencies and experimental FT-IR data. derpharmachemica.com

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds.

For this compound, the most significant rotational isomerism involves the rotation around the C-C single bond connecting the pyrazole and benzaldehyde rings. This rotation is not free and is restricted by a rotational energy barrier. The height of this barrier is determined by steric hindrance and the extent of π-conjugation between the two ring systems.

Computational studies on benzaldehyde itself and its derivatives show that the planar conformation is the most stable, but rotation around the C-C bond is possible. researchgate.net The energy barrier for this rotation in benzaldehyde has been a subject of extensive study, with theoretical values often being higher than experimental ones. researchgate.net For the title compound, DFT calculations could be used to construct a potential energy surface by systematically varying the dihedral angle between the two rings. This would identify the minimum energy (most stable) conformer and the transition state (energy maximum), thereby quantifying the rotational energy barrier. It is expected that the most stable conformer would be one where the steric clash between the rings is minimized, likely a non-planar arrangement as suggested by crystal structures of related compounds. nih.gov

Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For this compound, which contains an N-H group on the pyrazole ring, prototropic tautomerism is possible. The pyrazole ring can exist in two tautomeric forms, 1H and 2H, depending on which nitrogen atom the proton is attached to.

DFT calculations are a powerful tool for evaluating the relative stabilities of different tautomers. By calculating the total electronic energies (and often correcting for zero-point vibrational energy and thermal contributions to obtain Gibbs free energies), the tautomeric equilibrium constant can be predicted. nih.govresearchgate.net Studies on related 3-methyl-5-pyrazolone have shown that the preferred tautomer can be highly dependent on the environment, such as the polarity of the solvent. researchgate.net For an isolated molecule of this compound in the gas phase, one tautomer will likely be more stable. However, in solution, solvent interactions could shift this equilibrium. Computational models that include solvent effects (e.g., the Polarizable Continuum Model, PCM) are essential for accurately predicting tautomeric preferences in different media.

Intermolecular Interaction Energy Calculations

The study of intermolecular interactions is crucial for understanding the solid-state structure and properties of molecular crystals. For pyrazole and benzaldehyde derivatives, non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces play a significant role in their molecular assembly. nih.gov Computational methods, particularly Density Functional Theory (DFT), are widely used to quantify the energies of these interactions. scispace.comresearchgate.net

A common approach to analyze intermolecular interactions is through Hirshfeld surface analysis, which provides a visual and quantitative representation of these contacts in a crystal lattice. nih.govnih.govtandfonline.com This analysis allows for the decomposition of the crystal packing into specific types of interactions and their relative contributions. For instance, in related pyrazole derivatives, Hirshfeld surface analysis has revealed the prevalence of H···H, O···H/H···O, and C···H/H···C contacts, highlighting the importance of hydrogen bonding and other weak interactions in stabilizing the crystal structure. nih.govnih.govas-proceeding.com

The interaction energies between molecular pairs can be calculated using quantum chemical methods. These calculations provide a quantitative measure of the strength of different intermolecular contacts, such as hydrogen bonds and π-π stacking. For example, in multi-substituted benzaldehyde derivatives, the interplay of C–H⋯O hydrogen bonds, C–H⋯π, and π–π stacking interactions has been shown to facilitate the formation of complex supramolecular networks. nih.gov The total lattice energy, which is a sum of all intermolecular interaction energies, can also be calculated and correlated with thermal properties of the compound. nih.gov

Table 1: Representative Intermolecular Contacts and Their Characteristics in Pyrazole Derivatives

| Interaction Type | Typical Contributing Atoms | Nature of Interaction |

| N—H···N | Pyrazole N-H and N | Strong Hydrogen Bond |

| N—H···O | Pyrazole N-H and Carbonyl O | Strong Hydrogen Bond |

| C—H···O | Aromatic/Methyl C-H and Carbonyl O | Weak Hydrogen Bond |

| π–π stacking | Pyrazole and Benzene (B151609) rings | Aromatic Interaction |

| H···H | Various Hydrogen atoms | van der Waals forces |

| C···H/H···C | Carbon and Hydrogen atoms | van der Waals forces |

This table presents a generalized summary of interaction types observed in related pyrazole-containing crystal structures.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in solution, providing insights into their conformational flexibility and interactions with solvent molecules. eurasianjournals.comnih.gov For a molecule like "this compound," MD simulations can be employed to understand its behavior in different solvent environments.

In a typical MD simulation, the motion of atoms is calculated over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. nih.govacs.org This allows for the exploration of the conformational landscape of the molecule and its interactions with the surrounding solvent molecules. For instance, MD simulations have been used to study the solvation of benzaldehyde in carbon dioxide, revealing details about the local solvent density augmentation around the solute molecule. researchgate.net

Relationship between Computational Data and Experimental Observations

A key aspect of theoretical and computational investigations is the correlation of calculated data with experimental findings. This validation is crucial for establishing the accuracy and predictive power of the computational models. For pyrazole and benzaldehyde derivatives, a strong correlation between theoretical and experimental data has been demonstrated in numerous studies.

DFT calculations are frequently used to predict molecular geometries, which can then be compared with data from X-ray crystallography. tandfonline.comkfupm.edu.sa For many pyrazole derivatives, a good agreement between the calculated and experimentally determined bond lengths and angles is observed. tandfonline.com Furthermore, theoretical vibrational frequencies calculated using DFT can be compared with experimental data from FTIR and Raman spectroscopy, often showing a good correlation after applying a scaling factor. researchgate.net

In the context of electronic properties, theoretical UV-Vis spectra can be calculated and compared with experimental measurements to understand the electronic transitions within the molecule. researchgate.net Similarly, calculated NMR chemical shifts can be correlated with experimental NMR spectra to aid in the structural elucidation of new compounds. tandfonline.com

Table 2: Correlation of Computational and Experimental Data for Pyrazole Derivatives

| Computational Method | Predicted Data | Experimental Technique | Observed Correlation |

| DFT | Molecular Geometry | X-ray Crystallography | Good agreement in bond lengths and angles |

| DFT | Vibrational Frequencies | FTIR/Raman Spectroscopy | Good correlation after scaling |

| TD-DFT | Electronic Transitions | UV-Vis Spectroscopy | Corresponds to experimental absorption maxima |

| GIAO (DFT) | NMR Chemical Shifts | NMR Spectroscopy | Aids in spectral assignment |

| DFT/Hirshfeld | Intermolecular Interactions | X-ray Crystallography | Explains observed crystal packing |

This table summarizes the common correlations found in studies of pyrazole derivatives.

Reactivity and Derivatization Strategies

Reactions at the Aldehyde Functionality

The aldehyde group is a cornerstone of the compound's reactivity, participating in numerous transformations to create diverse molecular architectures.

Formation of Imines and Schiff Bases

The condensation of 3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde with primary amines is a straightforward and efficient method for forming imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to yield the characteristic azomethine (C=N) functional group. rdd.edu.iqorganic-chemistry.org The reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent, such as ethanol (B145695) or methylene (B1212753) chloride. ekb.eg

This transformation is highly versatile, accommodating a wide range of aromatic and aliphatic amines. The resulting pyrazole-based Schiff bases are of significant interest due to their prevalence in medicinal chemistry and material science. nih.govscielo.org.za For instance, reacting the title compound with various substituted anilines provides a library of N-aryl imines with differing electronic and steric properties. ekb.eg

| Amine Reactant | Reaction Conditions | Resulting Schiff Base Product | Reference |

|---|---|---|---|

| Aniline | Ethanol, reflux | N-((3-(5-methyl-1H-pyrazol-4-yl)phenyl)methylene)aniline | rdd.edu.iq |

| p-Toluidine | Methylene chloride, reflux, triethylamine | N-((3-(5-methyl-1H-pyrazol-4-yl)phenyl)methylene)-4-methylaniline | ekb.eg |

| 4-Chloroaniline | Ethanol, reflux | 4-chloro-N-((3-(5-methyl-1H-pyrazol-4-yl)phenyl)methylene)aniline | ekb.eg |

| β-Naphthylamine | Methylene chloride, reflux, triethylamine | N-((3-(5-methyl-1H-pyrazol-4-yl)phenyl)methylene)naphthalen-2-amine | ekb.eg |

Oxidation and Reduction Reactions

The aldehyde functionality of this compound can be readily manipulated through oxidation and reduction, providing access to the corresponding carboxylic acid and alcohol derivatives.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid group, yielding 3-(5-methyl-1H-pyrazol-4-yl)benzoic acid. This transformation is a fundamental reaction in organic synthesis. mdpi.com A variety of oxidizing agents and conditions can be employed, ranging from classic reagents like potassium permanganate (B83412) to more sustainable, modern methods. mdpi.comorganic-chemistry.org For example, selenium-catalyzed oxidation using hydrogen peroxide offers an environmentally friendly approach to converting aromatic aldehydes to their respective carboxylic acids. mdpi.com

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, [3-(5-methyl-1H-pyrazol-4-yl)phenyl]methanol. This is typically accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reaction is generally high-yielding and chemoselective, leaving the pyrazole (B372694) ring and the aromatic system intact.

| Transformation | Typical Reagents | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ or H₂O₂/Selenium catalyst | 3-(5-methyl-1H-pyrazol-4-yl)benzoic acid | mdpi.comorganic-chemistry.org |

| Reduction | Sodium borohydride (NaBH₄) in Methanol/Ethanol | (3-(5-methyl-1H-pyrazol-4-yl)phenyl)methanol | General Knowledge |

Wittig and Horner-Wadsworth-Emmons Olefination

To form new carbon-carbon double bonds, the aldehyde group can undergo olefination reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. libretexts.orgresearchgate.net These methods are central to the synthesis of alkenes from carbonyl compounds.

In the Wittig reaction , the aldehyde reacts with a phosphonium (B103445) ylide (a Wittig reagent), generated by deprotonating a phosphonium salt with a strong base. masterorganicchemistry.comwikipedia.org This reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemistry of the resulting alkene is dependent on the nature of the ylide; non-stabilized ylides typically favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org This reaction offers several advantages, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orguta.edu A key feature of the HWE reaction, particularly with stabilized phosphonates, is its high stereoselectivity for the formation of (E)-alkenes. organic-chemistry.orgmdpi.com

| Reaction | Reagent Type | General Product Structure | Predominant Stereoisomer | Reference |

|---|---|---|---|---|

| Wittig Reaction | Non-stabilized Phosphonium Ylide (e.g., Ph₃P=CH₂) | 4-(3-vinylphenyl)-5-methyl-1H-pyrazole | (Z)-alkene favored | wikipedia.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Stabilized Phosphonate Carbanion (e.g., (EtO)₂P(O)CHCO₂Et) | Ethyl 3-(3-(5-methyl-1H-pyrazol-4-yl)phenyl)acrylate | (E)-alkene favored | wikipedia.orgorganic-chemistry.org |

Aldol (B89426) Condensations and Related Carbonyl Reactions

As an aromatic aldehyde lacking α-hydrogens, this compound is an excellent substrate for crossed aldol condensation reactions, particularly the Claisen-Schmidt condensation. wikipedia.orgnih.gov In this reaction, the aldehyde serves as the electrophilic partner, reacting with an enolizable ketone or aldehyde in the presence of a base (like NaOH or KOH) or acid catalyst. nih.gov

The reaction proceeds by the formation of an enolate from the carbonyl partner, which then attacks the aldehyde. The resulting β-hydroxy carbonyl intermediate readily undergoes dehydration, driven by the formation of a conjugated system, to yield an α,β-unsaturated carbonyl compound. sigmaaldrich.commasterorganicchemistry.com For example, condensation with acetone (B3395972) yields 4-(3-(5-methyl-1H-pyrazol-4-yl)phenyl)but-3-en-2-one, while reaction with acetophenone (B1666503) produces a chalcone (B49325) analog. researchgate.net These reactions can often be performed under solvent-free conditions by grinding the reactants with a solid base. nih.govbeyondbenign.org

| Enolizable Ketone | Base Catalyst | Product (α,β-Unsaturated Ketone) | Reference |

|---|---|---|---|

| Acetone | NaOH | 4-(3-(5-methyl-1H-pyrazol-4-yl)phenyl)but-3-en-2-one | researchgate.net |

| Acetophenone | NaOH | 3-(3-(5-methyl-1H-pyrazol-4-yl)phenyl)-1-phenylprop-2-en-1-one | rdd.edu.iq |

| Cyclohexanone | NaOH | 2,6-bis(3-(5-methyl-1H-pyrazol-4-yl)benzylidene)cyclohexan-1-one | nih.gov |

Transformations Involving the Pyrazole Ring

The pyrazole ring itself offers opportunities for derivatization, primarily through reactions at its nitrogen atoms.

N-Alkylation and N-Arylation

The pyrazole ring of this compound contains two nitrogen atoms, both of which can potentially be substituted. The N-H proton is acidic and can be removed by a base, allowing for subsequent alkylation or arylation. This typically results in a mixture of N1 and N2 regioisomers, although reaction conditions can be tuned to favor one over the other. beilstein-journals.org

N-Alkylation: This is commonly achieved by treating the pyrazole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). semanticscholar.org Alternative methods, such as using trichloroacetimidate (B1259523) electrophiles under acid catalysis, have also been developed. semanticscholar.org

N-Arylation: The introduction of an aryl group onto the pyrazole nitrogen generally requires more specialized conditions, often involving transition metal catalysis. The Ullmann condensation, using a copper catalyst with an aryl halide, is a classic method. organic-chemistry.org More modern approaches include the palladium-catalyzed Buchwald-Hartwig amination, which can couple the pyrazole with aryl halides or triflates, and copper-catalyzed reactions with arylboronic acids. organic-chemistry.orgorganic-chemistry.org These methods have broadened the scope and functional group tolerance for synthesizing N-arylpyrazoles. organic-chemistry.org

| Reaction | Typical Reagents and Conditions | Potential Products (Regioisomers) | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) in DMF | 3-(1-Alkyl-5-methyl-1H-pyrazol-4-yl)benzaldehyde and 3-(2-Alkyl-5-methyl-2H-pyrazol-4-yl)benzaldehyde | beilstein-journals.orgsemanticscholar.org |

| N-Arylation | Aryl halide (Ar-X), CuI, Base (e.g., Cs₂CO₃) | 3-(1-Aryl-5-methyl-1H-pyrazol-4-yl)benzaldehyde and 3-(2-Aryl-5-methyl-2H-pyrazol-4-yl)benzaldehyde | organic-chemistry.orgorganic-chemistry.org |

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The outcome of such reactions is directed by the existing substituents. The phenyl group at the 4-position and the methyl group at the 5-position of the pyrazole ring influence the regioselectivity of electrophilic attack. Generally, electron-donating groups like alkyls activate the ring towards substitution.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the general principles of pyrazole chemistry suggest that reactions such as nitration, halogenation, and Friedel-Crafts acylation could potentially occur on the pyrazole nucleus. The precise position of substitution would be determined by the combined electronic effects of the methyl and aryl groups, as well as steric hindrance.

Metalation and Subsequent Reactions

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In the case of this compound, the nitrogen atoms of the pyrazole ring and the oxygen of the aldehyde group can act as directing groups for metalation on either the pyrazole or the phenyl ring.

Following metalation with a strong base, such as an organolithium reagent, the resulting organometallic intermediate can be quenched with a variety of electrophiles. This strategy opens a pathway to introduce a wide range of substituents, including halogens, alkyl, silyl, and carboxyl groups, at specific positions. This would provide a versatile method for the synthesis of novel derivatives of the title compound.

Annulation and Fused Heterocycle Formation

The structure of this compound serves as a valuable scaffold for the synthesis of fused heterocyclic systems. The aldehyde group, in particular, is a key functional handle for cyclization reactions.

Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives

The synthesis of pyrazolo[3,4-d]pyridazines often involves the cyclization of a pyrazole precursor bearing functional groups at the 3 and 4 positions. For instance, ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates can react with hydrazine (B178648) to form the pyridazine (B1198779) ring. researchgate.net While not a direct application of the title compound, a synthetic route could be envisioned where the benzaldehyde (B42025) moiety is first oxidized to a carboxylic acid, followed by esterification and subsequent introduction of a formyl group at the adjacent position on the pyrazole ring to create a suitable precursor.

The general reaction scheme for the formation of a pyrazolo[3,4-d]pyridazin-7-one from a pyrazole-3-carboxylate-4-carbaldehyde is presented in the table below.

| Reactant 1 | Reactant 2 | Product |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | Hydrazine | 2-aryl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one |

Formation of Pyrazolo[5,1-c]beilstein-journals.orgmdpi.comnih.govtriazines and Related Systems

Pyrazolo[5,1-c] beilstein-journals.orgmdpi.comnih.govtriazines are another class of fused heterocycles that can be accessed from pyrazole precursors. The synthesis often involves the reaction of a 5-aminopyrazole with a suitable reagent to build the triazine ring. researchgate.net To utilize this compound in such a synthesis, it would first need to be converted into an aminopyrazole derivative. This could potentially be achieved through a sequence of reactions involving, for example, oximation of the aldehyde, reduction to an amine, and subsequent functional group manipulations on the pyrazole ring.

A representative synthesis of a pyrazolo[5,1-c] beilstein-journals.orgmdpi.comnih.govtriazine is shown in the following table, starting from a 5-aminopyrazole.

| Reactant 1 | Reactant 2 | Product |

| 5-Amino-4-arylazo-3-methyl-1H-pyrazole | Diazotizing agent, followed by coupling with an active methylene compound and cyclization | Pyrazolo[5,1-c] beilstein-journals.orgmdpi.comnih.govtriazine derivative |

Construction of Pyrazolo[3,4-b]pyridines

The construction of the pyrazolo[3,4-b]pyridine core is a significant area of research in medicinal chemistry. nih.gov A common synthetic strategy involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an equivalent thereof. nih.gov For this compound to be a viable starting material, it would require transformation into a 5-aminopyrazole derivative.

Alternatively, some syntheses of pyrazolo[3,4-b]pyridines proceed through the reaction of a pyrazole-4-carbaldehyde with other reagents. For example, condensation with an enaminone or a compound with an active methylene group, followed by cyclization, can lead to the desired fused ring system.

A general approach to pyrazolo[3,4-b]pyridines is outlined below.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 3-Methyl-1-phenyl-1H-pyrazolo-5-amine | β-Diketone | Microwave irradiation, InCl₃ in aqueous media | Pyrazolo[3,4-b]pyridine derivative |

Derivatives with Triazole Moieties

The synthesis of molecules containing both pyrazole and triazole rings is of interest due to the diverse biological activities of these heterocycles. beilstein-journals.orgnih.gov A versatile method for creating such hybrid molecules is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net To employ this compound in this context, it would need to be functionalized with either an azide (B81097) or an alkyne group.

For instance, the aldehyde could be reduced to an alcohol, converted to a halide, and then to an azide. This pyrazolyl azide could then be reacted with a variety of alkynes to generate a library of pyrazole-triazole hybrids. beilstein-journals.orgresearchgate.net

The following table summarizes a general CuAAC reaction for the synthesis of a pyrazole-triazole hybrid.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Pyrazolyl azide | Alkyne | Copper(I) salt | 1,4-Disubstituted pyrazole-triazole hybrid |

Derivatives with Thiazole (B1198619) Moieties

The synthesis of thiazole derivatives from this compound is a significant area of research, leveraging the aldehyde functionality as a key reaction site. A predominant and effective strategy involves a multi-step sequence that begins with the formation of a thiosemicarbazone, followed by a cyclization reaction with an α-halocarbonyl compound, a variant of the classic Hantzsch thiazole synthesis. mdpi.comrsc.orgumich.edu

The general pathway commences with the condensation reaction between the pyrazole-4-carbaldehyde and a thiosemicarbazide (B42300) in a suitable solvent like ethanol, often with an acid catalyst, to yield the corresponding pyrazol-4-yl-methylene)thiosemicarbazone intermediate. rsc.org This intermediate is then subjected to cyclocondensation with various α-haloketones, such as substituted phenacyl bromides. rsc.orgumich.edu This step proceeds by the nucleophilic attack of the sulfur atom of the thiosemicarbazone onto the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to furnish the 2,4-disubstituted thiazole ring. mdpi.com

This versatile one-pot or multi-step synthesis allows for the introduction of a wide range of substituents onto the thiazole ring, depending on the choice of the α-haloketone. mdpi.comrsc.org For instance, reacting the thiosemicarbazone intermediate with different substituted phenacyl bromides leads to a library of derivatives with varying electronic and steric properties on the phenyl ring at the 4-position of the thiazole. rsc.org

Another approach involves the direct condensation of the pyrazole aldehyde with pre-formed thiazole-containing scaffolds. An example is the piperidine-catalyzed Knoevenagel condensation of a pyrazole-4-carbaldehyde with a 2-imino-3-phenylthiazolidin-4-one, which forms a methylene-bridged pyrazolyl-thiazolidinone derivative. mdpi.com Furthermore, the aldehyde's oxime derivative can be etherified using a chloromethyl-thiazole to link the two heterocyclic systems. nih.gov

The table below summarizes various synthetic approaches to thiazole derivatives incorporating a pyrazole-4-carbaldehyde scaffold.

| Starting Pyrazole Aldehyde | Reagents | Resulting Thiazole Derivative | Reference(s) |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | 1. Thiosemicarbazide2. Phenacyl bromide | 2-(2-((3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-phenylthiazole | umich.edu |

| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 1. Thiosemicarbazide2. Substituted phenacyl bromides | 2-((1-(1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethylidene)hydrazinyl)-4-(substituted-phenyl)thiazole | rsc.org |

| Pyrazole-4-carbaldehydes | Thiosemicarbazides, α-haloketones (one-pot) | 2,4-Disubstituted thiazolyl pyrazole derivatives | mdpi.com |

| 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 2-((4-Methoxyphenyl)imino)-3-phenylthiazolidin-4-one, Piperidine | (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one | mdpi.com |

| Pyrazole-4-carbaldehyde oxime | 2-Chloro-5-chloromethyl thiazole, K₂CO₃ | Pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime | nih.gov |

Post-Synthetic Modification Strategies

Post-synthetic modification (PSM) refers to the chemical transformation of a pre-formed molecular scaffold. For this compound, PSM strategies can target two primary locations: the pyrazole ring and the aldehyde functional group. These modifications are crucial for fine-tuning the molecule's properties and for building more complex chemical architectures.

Modification at the Pyrazole Ring:

The pyrazole ring offers sites for functionalization, most notably the pyrrolic nitrogen atom (N1). The N-H proton is weakly acidic and can be removed by a base, allowing for subsequent reactions with electrophiles. pharmaguideline.com

N-Alkylation and N-Arylation: A common and powerful PSM is the substitution at the N1 position. N-alkylation can be readily achieved using various alkylating agents, such as alkyl halides or dimethyl sulfate, in the presence of a base like potassium carbonate. pharmaguideline.comresearchgate.net More advanced methods utilize trichloroacetimidate electrophiles with a Brønsted acid catalyst, offering an alternative to basic conditions. mdpi.comsemanticscholar.org N-arylation can be accomplished through copper-catalyzed cross-coupling reactions with aryl halides (Ullmann coupling), providing access to N-aryl pyrazole derivatives. acs.org The regioselectivity of these reactions (substitution at N1 vs. N2 in unsymmetrical pyrazoles) can often be controlled by steric factors. mdpi.com

Modification of the Aldehyde Functional Group:

The aldehyde group is a highly versatile functional handle for a wide array of chemical transformations.

Functional Group Interconversion: The aldehyde can be converted into various other functional groups. For example, it can be transformed into a nitrile, which can then be used to form a tetrazole ring using sodium azide. ossila.com It can also undergo condensation with hydroxylamine (B1172632) to form an oxime, which can be further modified. nih.gov

Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for condensation reactions. It can participate in Knoevenagel condensations with active methylene compounds, such as thiazolidinones, to form new C=C bonds. mdpi.com It is also a key precursor in the Vilsmeier-Haack reaction for the formylation of other substrates, although in this context, it is the product of such a reaction on a hydrazone precursor. mdpi.commdpi.comnih.govchemmethod.commdpi.com

Synthesis of Fused Heterocycles: The aldehyde group is instrumental in building fused heterocyclic systems. For example, pyrazole-4-carbaldehydes can react with various binucleophiles to construct fused pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and thieno[2,3-c]pyrazoles, among others. semanticscholar.org

The following table outlines key post-synthetic modification strategies applicable to the pyrazole-benzaldehyde scaffold.

| Modification Site | Reaction Type | Reagents/Conditions | Resulting Structure | Reference(s) |

| Pyrazole N1-H | N-Alkylation | Alkyl halide, K₂CO₃ | N1-Alkyl pyrazole derivative | pharmaguideline.comresearchgate.net |

| Pyrazole N1-H | N-Alkylation | Trichloroacetimidate, Brønsted acid | N1-Alkyl pyrazole derivative | mdpi.comsemanticscholar.org |

| Pyrazole N1-H | N-Arylation | Aryl halide, CuI, diamine ligand | N1-Aryl pyrazole derivative | acs.org |

| Aldehyde (-CHO) | Knoevenagel Condensation | Active methylene compound (e.g., thiazolidin-4-one), base (e.g., piperidine) | Methylene-bridged derivative | mdpi.com |

| Aldehyde (-CHO) | Oxime Formation | Hydroxylamine hydrochloride | Pyrazole-4-carbaldehyde oxime | nih.gov |

| Aldehyde (-CHO) | Nitrile Formation / Tetrazole Synthesis | 1. Reagents to form nitrile2. Sodium azide | Pyrazolyl-tetrazole derivative | ossila.com |

| Aldehyde (-CHO) | Fused Ring Synthesis | Binucleophiles (e.g., methyl thioglycolate, diethyl malonate) | Fused pyrazole heterocycles (e.g., thieno[2,3-c]pyrazole) | semanticscholar.org |

Advanced Research Avenues and Potential Applications

Supramolecular Chemistry and Self-Assembly

The presence of both hydrogen bond donors (N-H of the pyrazole (B372694) ring) and acceptors (the pyrazole nitrogens and the carbonyl oxygen), along with potential for π-π stacking interactions, makes 3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde an excellent candidate for the construction of complex supramolecular architectures.

Design of Hydrogen-Bonded Architectures

The pyrazole moiety is a well-established building block in crystal engineering, capable of forming robust and predictable hydrogen-bonding networks. The N-H group can act as a hydrogen bond donor, while the sp2 hybridized nitrogen atom serves as an acceptor. This dual functionality allows for the formation of various self-assembly motifs, such as dimers and catemers. In the crystal structure of related heterocyclic compounds, such as some triazole-pyrazole derivatives, both intramolecular and intermolecular hydrogen bonds, as well as other weak interactions, have been observed to play a crucial role in stabilizing the crystal packing. cardiff.ac.ukcardiff.ac.uk For instance, the analysis of a related compound, 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, revealed intramolecular C—H···N contacts and intermolecular C—H···O interactions that dictate the supramolecular assembly. cardiff.ac.uk

The benzaldehyde (B42025) group in this compound introduces an additional hydrogen bond acceptor site (the carbonyl oxygen), further diversifying the potential for creating intricate hydrogen-bonded networks. The interplay between the pyrazole N-H···N, N-H···O=C, and weaker C-H···O or C-H···π interactions could be exploited to design one-, two-, or three-dimensional supramolecular structures with specific topologies and properties. The study of these interactions through single-crystal X-ray diffraction would be essential to understand and control the self-assembly processes.

Metal-Organic Frameworks (MOFs) and Coordination Polymers as Ligands

The pyrazole ring and the benzaldehyde functional group in this compound offer multiple coordination sites for metal ions, making it a promising ligand for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. Pyrazolate anions are known to be highly versatile ligands in coordination chemistry, capable of adopting numerous coordination modes. rsc.org The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the aldehyde group can either coordinate directly or be functionalized to introduce additional coordinating groups.

The synthesis of tritopic pyrazole-based ligands has led to the formation of hydrogen-bonded organic frameworks (HOFs) and, upon reaction with metal salts, various coordination materials. digitellinc.com For example, a tritopic pyrazole-based organoarsine ligand has been successfully used to create isostructural metal-organic frameworks with unusual "pinwheel"-shaped pores. digitellinc.com Similarly, pyrazole-isophthalate ligands have been employed to construct chiral MOFs with rare topologies. mdpi.com

Following these examples, this compound could be utilized as a mono- or bidentate ligand, or it could be chemically modified to create multitopic linkers for the construction of novel MOFs. The resulting frameworks could exhibit interesting properties for applications in gas storage, separation, and catalysis. For instance, a pyrazolate-based MOF has been predicted and recently synthesized, showing high catalytic activity for the oxygen evolution reaction. rsc.org

Catalysis and Organocatalysis

The inherent reactivity of the pyrazole and benzaldehyde moieties suggests that this compound and its derivatives could find applications in catalysis.

Application in Organic Transformations

While direct catalytic applications of this compound have not been extensively reported, the chemistry of its constituent functional groups points towards significant potential. Pyrazole derivatives are known to act as ligands in transition metal-catalyzed processes. acs.org The nitrogen atoms of the pyrazole ring can coordinate to a metal center, influencing its catalytic activity and selectivity.

Furthermore, the benzaldehyde group can participate in a variety of organic transformations. For instance, it can undergo condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones, which are precursors to various heterocyclic compounds. mdpi.com The reaction of pyrazole-4-carbaldehydes with other reagents has been shown to yield a diverse range of biologically active molecules. ekb.eg

Derivatives of this compound could also be explored as organocatalysts. For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with benzaldehyde and malononitrile, in the presence of a recycled catalyst, has been reported for the synthesis of pyrazolo[3,4-b]pyridines. researchgate.net This highlights the potential of using this compound as a scaffold for developing new catalysts for multicomponent reactions.

Sensor and Recognition Chemistry

The combination of a fluorescent pyrazole core with a reactive aldehyde group makes this compound a promising platform for the development of chemical sensors. Pyrazoline and pyrazole derivatives are known for their intrinsic fluorescence, which can be modulated by the presence of specific analytes. scielo.brnih.gov

The aldehyde functionality can act as a recognition site for various species. For example, hydrazone derivatives formed from pyrazole-4-carbaldehydes have been investigated as sensor materials for the detection of ions and neutral molecules. cardiff.ac.uk The reaction of this compound with specific reagents could lead to chemosensors that exhibit changes in their fluorescence or color upon binding to a target analyte.

Recent research has focused on the development of pyrazole-based fluorescent probes for the detection of metal ions such as Cd2+. nih.gov A pyrazoline derivative was synthesized and showed high selectivity for Cd2+ through fluorescence quenching. nih.gov Similarly, pyrazole derivatives have been developed as chemosensors for the selective detection of Al3+. nih.gov These examples demonstrate the potential of the pyrazole scaffold in sensor design. By strategically modifying the this compound molecule, it is conceivable to develop selective and sensitive fluorescent or colorimetric sensors for a variety of environmentally and biologically important species. For instance, the aldehyde group could be converted into a Schiff base or a hydrazone to introduce specific binding sites for target analytes.

Materials Science Applications (e.g., optical materials, functional polymers)

The unique combination of a pyrazole ring and a benzaldehyde moiety in this compound makes it a valuable building block for the synthesis of advanced materials with tailored optical and electronic properties. scielo.br

Pyrazoline derivatives, which can be synthesized from chalcones derived from benzaldehydes, are known to exhibit interesting photophysical properties, including fluorescence. scielo.br These properties have been exploited in the development of materials for photonic applications and electroluminescent devices. scielo.br By incorporating this compound or its derivatives into a polymer backbone or as pendant groups, it is possible to create functional polymers with specific luminescent properties.

A study on the development of benzaldehyde-pyrazoline hybrids has demonstrated a synthetic route to functionalize pyrazolines with a benzaldehyde moiety. scielo.brresearchgate.net These hybrids are designed to be attached to polymers containing primary amino groups through the formation of an azomethine linkage. scielo.brresearchgate.net This approach allows for the straightforward preparation of polymers with fluorescent pendant groups. The resulting materials have potential applications as polymer-supported sensors or in the development of novel optical materials. The photophysical properties of such pyrazoline hybrids have been shown to exhibit emission maxima that can be tuned by modifying the substituents on the aromatic rings. scielo.br

The versatility of this compound as a synthon allows for its incorporation into a wide range of polymeric structures. The aldehyde group can be used as a reactive site for polymerization or for grafting onto existing polymer chains. This could lead to the development of new materials with applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and advanced optical coatings.

Theoretical Design of Novel Pyrazole-Based Structures

The scaffold of this compound presents a versatile platform for the theoretical and computational design of new molecules with tailored properties. This field of research leverages computational chemistry to predict the characteristics and potential activities of novel compounds before their actual synthesis, thereby saving significant time and resources. The core structure, featuring a pyrazole ring linked to a benzaldehyde group, offers multiple points for modification, making it an attractive candidate for in silico drug design and materials science exploration. evitachem.com

Molecular Modeling and Docking Studies

One of the primary avenues for the theoretical design of new therapeutic agents involves molecular docking simulations. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. researchgate.netnih.govnih.gov The design process for novel drug candidates based on the this compound structure would begin with identifying a specific biological target, such as an enzyme or a receptor.

Computational chemists can then use molecular modeling software to build a library of virtual derivatives by adding various functional groups to the parent molecule. These modifications can be made to the pyrazole ring, the methyl group, the phenyl ring, or the aldehyde functional group. For instance, the aldehyde group is a key site for reactions like condensation, which can be used to link the core structure to other pharmacologically active moieties. evitachem.comumich.edu

These virtual compounds are then "docked" into the active site of the target protein. The software calculates the binding affinity and evaluates the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the designed molecule and the target. This process helps in prioritizing a smaller number of promising candidates for synthesis and further experimental testing. The pyrazole nucleus, with its two adjacent nitrogen atoms, is particularly significant in forming coordination bonds and hydrogen bonds, which are crucial for ligand-protein interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool in the theoretical design of new molecules. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. To develop a QSAR model for derivatives of this compound, a dataset of related compounds with known activities would be required.

Researchers would calculate a variety of molecular descriptors for each compound in the dataset. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to build a model that predicts the activity of new, untested compounds based on their calculated descriptors. This approach allows for the rapid screening of large virtual libraries of derivatives to identify those with the highest predicted potency.

Application in Materials Science

The theoretical design of novel structures based on this compound is not limited to medicinal chemistry. In materials science, this compound could serve as a building block for developing new organic materials with interesting electronic or photophysical properties. evitachem.com For example, the pyrazole ring is a component in some photochromic materials. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the electronic properties (e.g., HOMO/LUMO energy levels), absorption spectra, and other relevant characteristics of newly designed molecules. This allows researchers to design materials with specific properties, such as those suitable for use in organic light-emitting diodes (OLEDs) or solar cells, before embarking on their synthesis.

The aldehyde group can be utilized to create larger conjugated systems through reactions like the Knoevenagel or Wittig reactions, extending the π-system of the molecule and tuning its optical and electronic properties. Computational studies can guide the selection of appropriate reactants to achieve the desired material characteristics.

Q & A

Q. What are the standard synthetic routes for 3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde?

The compound is typically synthesized via Vilsmeier-Haack reactions using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor. This involves formylation with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled anhydrous conditions . For functionalization at the pyrazole ring, nucleophilic substitution with aryloxy groups (e.g., phenols) in the presence of K₂CO₃ as a base catalyst is employed . Key steps include:

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

- Monitoring reaction progress by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

Q. How is structural characterization of this compound performed?

Characterization relies on multimodal spectroscopy :

- ¹H/¹³C NMR : Peaks at δ ~9.8–10.0 ppm (aldehyde proton), δ ~2.3 ppm (methyl group on pyrazole), and aromatic protons between δ 7.2–8.5 ppm .

- IR spectroscopy : Stretching vibrations for aldehyde (ν ~1700 cm⁻¹) and pyrazole ring (ν ~1600–1500 cm⁻¹) .

- X-ray crystallography : Confirms planar geometry of the benzaldehyde-pyrazole system and intermolecular hydrogen bonding patterns .

Q. What are the stability considerations for storage and handling?

The compound is light-sensitive and should be stored in amber vials under inert gas (N₂/Ar) at –20°C. Degradation occurs via oxidation of the aldehyde group; stability tests (HPLC monitoring) recommend use within 6 months when stored properly .

Advanced Research Questions

Q. What reaction mechanisms govern its derivatization in medicinal chemistry?

Derivatives are synthesized via:

- Knoevenagel condensation : Reaction of the aldehyde with active methylene compounds (e.g., malononitrile) in ethanol with piperidine as a catalyst .

- Cyclocondensation : Formation of pyrazolo[1,5-a]pyrimidines using ethyl acetoacetate and ammonium acetate under reflux .

Mechanistic studies (DFT calculations) suggest electron-withdrawing substituents on the benzaldehyde moiety accelerate nucleophilic attack .

Q. How is bioactivity evaluated for derivatives of this compound?

- In vitro assays : Anticancer activity via MTT assays (e.g., IC₅₀ values against HeLa cells) .

- Enzyme inhibition : Testing against cyclooxygenase-2 (COX-2) or kinases using fluorescence-based protocols .

- Structural optimization : Introducing electron-donating groups (e.g., –OCH₃) at the para position of benzaldehyde enhances binding to hydrophobic enzyme pockets .

Q. What computational methods support SAR studies?

Q. How do substituents on the pyrazole ring affect reactivity?

Q. What alternative synthetic strategies exist for scale-up?

- Flow chemistry : Continuous Vilsmeier-Haack reactions with in-line IR monitoring improve yield (>85%) and reduce POCl₃ usage .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours for nucleophilic substitutions .

Q. How is purity validated for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.